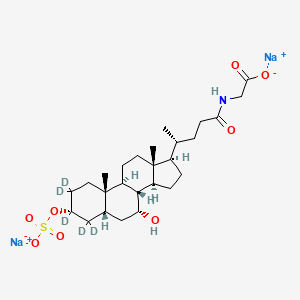
Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycochenodeoxycholic acid 3-sulfate-d5 (disodium) is a deuterium-labeled derivative of glycochenodeoxycholic acid 3-sulfate disodium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, can significantly influence the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glycochenodeoxycholic acid 3-sulfate-d5 (disodium) involves the deuteration of glycochenodeoxycholic acid 3-sulfate disodiumThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of glycochenodeoxycholic acid 3-sulfate-d5 (disodium) follows similar principles as laboratory synthesis but on a larger scale. This involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is carried out under stringent quality control measures to maintain consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
Glycochenodeoxycholic acid 3-sulfate-d5 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where certain atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Glycochenodeoxycholic acid 3-sulfate-d5 (disodium) has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Employed in studies related to bile acid metabolism and its role in various physiological processes.
Industrial Applications: Utilized in the development and testing of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of glycochenodeoxycholic acid 3-sulfate-d5 (disodium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic properties, such as prolonged half-life and reduced metabolic degradation. The compound’s effects are mediated through its interaction with bile acid receptors and transporters, which play a crucial role in bile acid homeostasis and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Glycochenodeoxycholic acid 3-sulfate disodium: The non-deuterated form of the compound.
Chenodeoxycholic acid 3-sulfate: A related bile acid sulfate with similar biological functions.
Taurochenodeoxycholic acid 3-sulfate: Another bile acid sulfate with a taurine conjugate.
Uniqueness
Glycochenodeoxycholic acid 3-sulfate-d5 (disodium) is unique due to the presence of deuterium atoms, which provide distinct advantages in pharmacokinetic and metabolic studies. The deuterium labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C26H41NNa2O8S |
|---|---|
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1/i8D2,12D2,17D;; |
Clave InChI |
MJXWPLXHDUSUKI-ASGDLOISSA-L |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)[O-])C)C)([2H])[2H])OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
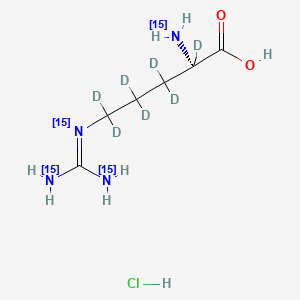
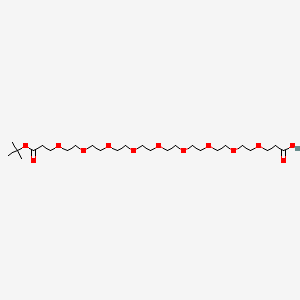
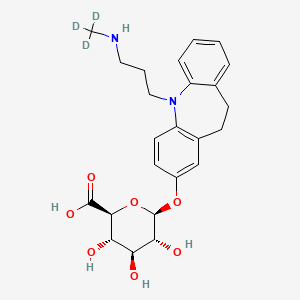
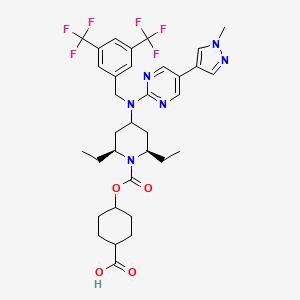
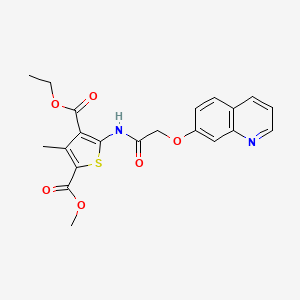


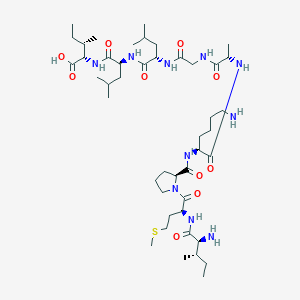
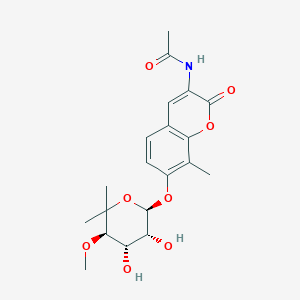
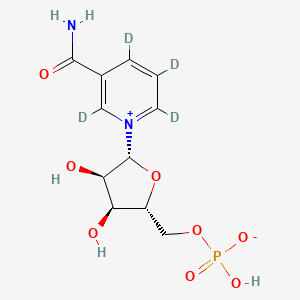
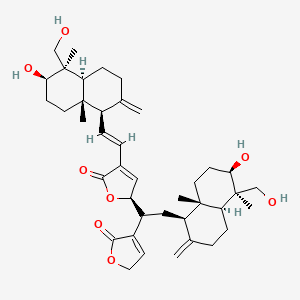
![3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2S,3S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate](/img/structure/B12423873.png)
